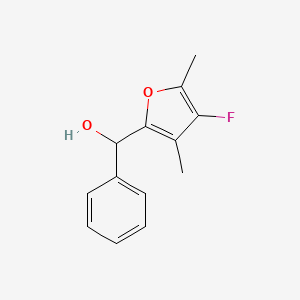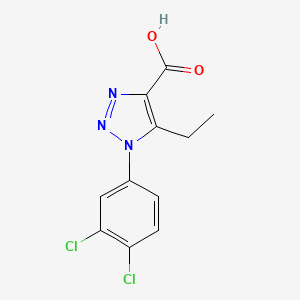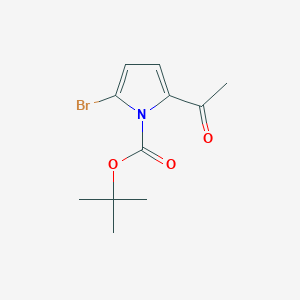
tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C11H14BrNO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate typically involves the bromination of a pyrrole derivative followed by acetylation and tert-butyl ester formation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new pyrrole derivatives with different substituents.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
科学的研究の応用
tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .
類似化合物との比較
Similar Compounds
- tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate
Uniqueness
tert-Butyl 2-acetyl-5-bromo-1H-pyrrole-1-carboxylate is unique due to the presence of both an acetyl group and a bromine atom on the pyrrole ring.
特性
分子式 |
C11H14BrNO3 |
|---|---|
分子量 |
288.14 g/mol |
IUPAC名 |
tert-butyl 2-acetyl-5-bromopyrrole-1-carboxylate |
InChI |
InChI=1S/C11H14BrNO3/c1-7(14)8-5-6-9(12)13(8)10(15)16-11(2,3)4/h5-6H,1-4H3 |
InChIキー |
IKUVXYMYQRBUQB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(N1C(=O)OC(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


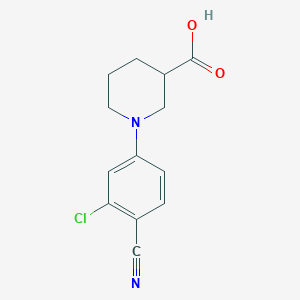


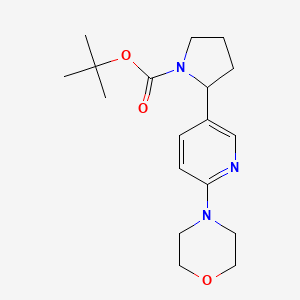

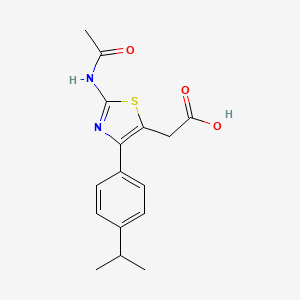
![Sodium 1-(furan-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B11813307.png)
